molecular formula C21H18O5 B2924886 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid CAS No. 929975-44-0

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid

Cat. No.: B2924886
CAS No.: 929975-44-0
M. Wt: 350.37
InChI Key: CYKLYHQOCRQIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid involves its interaction with specific molecular targets. The phenoxy groups and benzoic acid moiety play crucial roles in its binding to these targets, leading to various biological effects. The exact pathways involved are still under investigation, but they are believed to include interactions with enzymes and receptors .

Comparison with Similar Compounds

4-[2-(4-Phenoxyphenoxy)ethoxy]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.

Properties

IUPAC Name

4-[2-(4-phenoxyphenoxy)ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c22-21(23)16-6-8-17(9-7-16)24-14-15-25-18-10-12-20(13-11-18)26-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKLYHQOCRQIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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